Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 892408-42-3 and a molecular weight of 341.43 . Its linear formula is C16H23NO5S .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H23NO5S . The compound has a molecular weight of 341.43 . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or use a molecular modeling software.Physical And Chemical Properties Analysis
This compound is a solid compound . The compound should be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Chemical Transformations
Amino Acid-Azetidine Chimeras : Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position have been synthesized through modifications of tert-butyl ester derivatives. These chimeras serve as tools for studying the influence of conformation on peptide activity, demonstrating the compound's role in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids (Sajjadi & Lubell, 2008).
Rearrangements and Ring Openings : N-Tosyl 3,3-dialkyl-2-(tert-butyldiphenylsilylmethyl)azetidines have been shown to rearrange smoothly into corresponding 2-alkenyl-3-(tert-butyldiphenylsilyl)amines, highlighting a method for constructing complex tricyclic ring systems and demonstrating the compound's versatility in synthetic organic chemistry (Yadav et al., 2013).
Nucleophilic Substitutions and Radical Reactions : Tert-butyl phenylazocarboxylates, including compounds related to tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate, have been employed as versatile building blocks in synthetic organic chemistry, enabling modifications through nucleophilic substitutions and radical reactions (Jasch et al., 2012).
Silylmethyl-Substituted Aziridine and Azetidine : These compounds, acting as masked 1,3- and 1,4-dipoles, have been used for formal [3+2] and [4+2] cycloaddition reactions, illustrating their potential in generating diverse heterocyclic structures (Yadav & Sriramurthy, 2005).
Applications in Pharmaceutical and Bioactive Molecule Synthesis
Protected 3-Haloazetidines Synthesis : The synthesis of protected 3-haloazetidines on a gram scale has been reported, with this compound serving as an intermediate. These are pivotal in the diversified synthesis of azetidine-3-carboxylic acids, which are crucial in the development of new pharmaceuticals (Ji et al., 2018).
Di- and Tri-organotin Derivatives : The synthesis and characterization of di- and tri-organotin derivatives of azetidine-based compounds for antitumor activity screening demonstrate the compound's role in medicinal chemistry applications (Gielen et al., 1999).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)21-11-13-9-17(10-13)15(18)22-16(2,3)4/h5-8,13H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWZHBHLUWHUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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